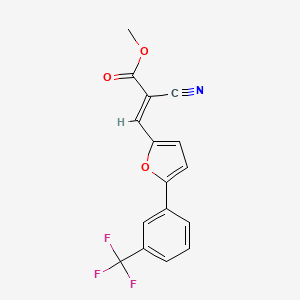

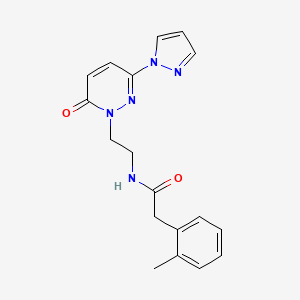

(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , (4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone, is a heterocyclic compound that appears to be related to a class of compounds with potential anxiolytic properties without the sedative effects commonly associated with benzodiazepines. The structure suggests that it contains an imidazole ring, a pyrimidine ring, and a phenylmethanone moiety, which are common in compounds that interact with the benzodiazepine receptor.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones have been synthesized by reacting 4-pyrimidinamines with 3-bromo-1-phenylpropane-1,2-dione. This method could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions to incorporate the piperazine and methyl groups into the final structure .

Molecular Structure Analysis

The molecular structure of this compound includes several pharmacophores that are important for its activity. The imidazole and pyrimidine rings are two such pharmacophores that are known to be crucial for binding to the benzodiazepine receptor. The presence of a phenylmethanone group is also significant, as it has been shown to increase potency in related compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are likely to include nucleophilic substitution and condensation steps. The bromo-dione used in the synthesis of related compounds reacts with amines to form the core phenylmethanone structure, which could be further modified to introduce additional functional groups such as the piperazine ring .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds have been shown to possess significant anxiolytic activity with reduced sedative effects. This suggests that the compound may have favorable pharmacokinetic properties, such as oral bioavailability, which is important for its potential use as a therapeutic agent .

Aplicaciones Científicas De Investigación

Optical Properties and Material Applications

A study by Volpi et al. (2017) highlights the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share a similar chemical framework with the compound . These derivatives were synthesized via a one-pot, three-component condensation process and exhibited remarkable optical properties, including large Stokes' shifts and tunable quantum yields. The synthesized compounds, especially those with a 3-(2-methoxyphenyl) group, demonstrated potential for application in creating luminescent low-cost materials when dispersed in a transparent thermosetting polyurethane resin Volpi et al., 2017.

Analytical and Quality Control Techniques

Research by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation technique for imatinib mesylate and related substances, showcasing a methodology that could potentially be applied for the analysis and quality control of compounds with a similar structure to the one being discussed Ye et al., 2012.

Potential PET Agents for Parkinson's Disease Imaging

Wang et al. (2017) synthesized a compound, HG-10-102-01, which bears resemblance in its molecular structure to the compound . This synthesized compound was explored as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating the role of such chemical structures in developing diagnostic tools for neurodegenerative diseases Wang et al., 2017.

Mecanismo De Acción

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Propiedades

IUPAC Name |

[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-15-20-7-8-25(15)18-13-17(21-14-22-18)23-9-11-24(12-10-23)19(26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTXMHUPCMQTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)

![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)

![N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide](/img/structure/B2521666.png)

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B2521670.png)

![3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2521671.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2521675.png)

![2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2521676.png)

![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)

![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521678.png)